Pentafluoro-(iodomethyl)benzene
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Overview
Description
Pentafluoro-(iodomethyl)benzene: is an organofluorine compound with the molecular formula C7H2F5I . It consists of a benzene ring substituted with five fluorine atoms and one iodomethyl group. This compound is known for its unique chemical properties and reactivity, making it a valuable substance in various scientific and industrial applications .
Mechanism of Action
Target of Action
Pentafluoro-(iodomethyl)benzene, also known as Iodopentafluorobenzene, is primarily used in the preparation of potent competitive inhibitors of Type II Dehydroquinase . Dehydroquinase is an enzyme that plays a crucial role in the biosynthetic pathway of aromatic amino acids in microorganisms .
Mode of Action
It is known to form supramolecular complexes with aromatic electron donors by forming halogen bonds to form discrete heterodimeric aggregates . This suggests that it may interact with its targets through halogen bonding, leading to changes in the target’s function.
Biochemical Pathways
This compound is involved in the inhibition of the biochemical pathway of aromatic amino acid biosynthesis . By inhibiting the enzyme Dehydroquinase, it disrupts this pathway, affecting the downstream production of aromatic amino acids in microorganisms .
Pharmacokinetics
Its physical properties such as density (21±01 g/cm3), boiling point (1994±400 °C at 760 mmHg), and vapor pressure (05±04 mmHg at 25°C) suggest that it may have low bioavailability due to its high boiling point and low vapor pressure .
Result of Action
The primary result of this compound’s action is the inhibition of the enzyme Dehydroquinase, leading to a disruption in the biosynthesis of aromatic amino acids in microorganisms . This can potentially lead to the death of the microorganism or halt its growth.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its boiling point and vapor pressure suggest that it may be more stable and effective in a low-temperature environment . .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Defluorination of Highly Fluorinated Cyclohexanes: One method involves the defluorination of highly fluorinated cyclohexanes over hot nickel or iron.
Dehydrofluorination of Polyfluorinated Cyclohexane: Another method involves the dehydrofluorination of polyfluorinated cyclohexane using a hot aqueous solution of potassium hydroxide (KOH).
Industrial Production Methods: While specific industrial production methods for pentafluoro-(iodomethyl)benzene are not widely documented, the synthesis typically involves the aforementioned laboratory techniques scaled up for industrial use.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: Pentafluoro-(iodomethyl)benzene can undergo substitution reactions where the iodine atom is replaced by other substituents.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly documented.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often under mild conditions.
Oxidation and Reduction Reactions: Specific reagents and conditions vary depending on the desired transformation.
Major Products:
Substitution Reactions: Products typically include derivatives where the iodine atom is replaced by another functional group.
Oxidation and Reduction Reactions: Products depend on the specific reagents and conditions used.
Scientific Research Applications
Chemistry:
Catalyst Preparation: Pentafluoro-(iodomethyl)benzene is used in the preparation of catalysts, particularly in ethene oligomerization.
Biology and Medicine:
Radical Ion Formation: The compound is used to study the formation of radical ions in aqueous solutions.
Industry:
Plasma Processing:
Comparison with Similar Compounds
Pentafluorobenzene: Consists of a benzene ring substituted with five fluorine atoms.
Iodopentafluorobenzene: Similar to pentafluoro-(iodomethyl)benzene but lacks the methyl group.
Uniqueness: this compound is unique due to the presence of both fluorine and iodine substituents, which confer distinct reactivity and properties compared to other fluorinated benzenes.
Properties
IUPAC Name |
1,2,3,4,5-pentafluoro-6-(iodomethyl)benzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2F5I/c8-3-2(1-13)4(9)6(11)7(12)5(3)10/h1H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQKQNUNUFNYQFB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1=C(C(=C(C(=C1F)F)F)F)F)I |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2F5I |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90376680 |
Source
|
Record name | Pentafluoro-(iodomethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90376680 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.99 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
111196-50-0 |
Source
|
Record name | Pentafluoro-(iodomethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90376680 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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